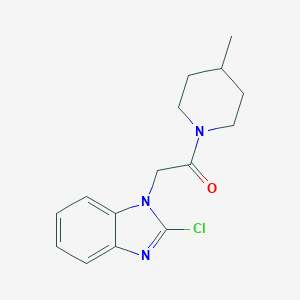![molecular formula C16H21NO2 B262646 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol, also known as FPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. FPE is a derivative of the natural compound, salidroside, which is found in various plants, including Rhodiola rosea. In
作用机制
The mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol is not fully understood, but it is believed to involve multiple pathways. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. In the cardiovascular system, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce blood pressure. In the brain, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to improve cognitive function, protect against neuronal damage, and reduce inflammation.
实验室实验的优点和局限性
One advantage of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been shown to have a high degree of selectivity for cancer cells, which may reduce the risk of off-target effects. However, one limitation of using 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research on 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol. One direction is to investigate the use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in combination with other chemotherapeutic agents to enhance its anticancer effects. Another direction is to explore the potential use of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol in the treatment of other diseases, such as diabetes and obesity. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol and its effects on various cellular pathways.
合成方法
The synthesis of 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol involves several steps, starting with the extraction of salidroside from Rhodiola rosea. Salidroside is then converted to tyrosol, which is further transformed into the intermediate compound, 2-furylphenylacetic acid. The final step involves the reduction of 2-furylphenylacetic acid to 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol using a reducing agent such as lithium aluminum hydride.
科学研究应用
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, cardiovascular disease, and neuroprotection. In cancer research, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has also been studied for its potential cardioprotective effects, as it has been shown to reduce oxidative stress and inflammation in the heart. Additionally, 1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and protect against neuronal damage.
属性
产品名称 |
1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.34 g/mol |
IUPAC 名称 |
1-[4-[5-(propylaminomethyl)furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C16H21NO2/c1-3-10-17-11-15-8-9-16(19-15)14-6-4-13(5-7-14)12(2)18/h4-9,12,17-18H,3,10-11H2,1-2H3 |
InChI 键 |
KOZWJPJLWKNFKM-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
规范 SMILES |
CCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)

![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)

![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)






